molecular formula C7H7N3O B12823254 4-Amino-1H-benzo[d]imidazol-5-ol

4-Amino-1H-benzo[d]imidazol-5-ol

Cat. No.: B12823254
M. Wt: 149.15 g/mol
InChI Key: YLQQMYQUUYYCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1H-benzo[d]imidazol-5-ol is a chemical compound based on the benzimidazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Benzimidazole derivatives are extensively investigated due to their wide spectrum of pharmacological activities. Research into analogous compounds has demonstrated that the benzimidazole core is a privileged structure for developing bioactive molecules with potential applications as antimicrobial, anticancer, antitumor, antimalarial, and anti-inflammatory agents . The specific substitution pattern of this compound, featuring both amino and hydroxy functional groups, makes it a valuable intermediate for further chemical exploration . It can be used in synthetic chemistry to create more complex molecules, such as novel α-aminophosphonate derivatives, which have shown moderate to high potency as antibacterial and antifungal agents in studies against pathogens like Escherichia coli and Candida albicans . The compound's structure allows for potential tautomerism and formation of various non-covalent interactions, which can be critical for its mechanism of action in binding to biological targets, as confirmed by theoretical and laboratory studies on similar structures . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-amino-1H-benzimidazol-5-ol

InChI

InChI=1S/C7H7N3O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,8H2,(H,9,10)

InChI Key

YLQQMYQUUYYCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)N)O

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino 1h Benzo D Imidazol 5 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including benzimidazole (B57391) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.

In the ¹H NMR spectrum of benzimidazole derivatives, protons on the aromatic ring typically appear as multiplets in the downfield region, generally between δ 6.5 and 8.5 ppm. nih.gov The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The NH proton of the imidazole (B134444) ring itself can also appear as a broad singlet. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the benzimidazole ring system typically resonate in the range of δ 110-160 ppm. diva-portal.org The specific chemical shifts are influenced by the substituents on the ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzimidazoles

Nucleus Chemical Shift (δ, ppm) Typical Moiety
¹H6.5 - 8.5Aromatic Protons
¹HVariable (broad)-NH₂, -OH, Imidazole -NH
¹³C110 - 160Aromatic and Imidazole Carbons

Note: The exact chemical shifts for 4-Amino-1H-benzo[d]imidazol-5-ol would require specific experimental data, but these ranges are characteristic for similar benzimidazole structures.

2D NMR Experiments for Connectivity Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together fragments of the molecule by identifying neighboring protons. science.gov

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning the positions of substituents on the benzimidazole core. science.gov For example, an HMBC correlation between a proton on the benzene (B151609) ring and a carbon in the imidazole ring would confirm the fusion of the two rings.

Mass Spectrometry (MS) for Molecular Structure Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Fragmentation Pattern Analysis

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is often characteristic of a particular molecular structure. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of the imidazole ring and the loss of substituents. ekb.egnih.gov The loss of small, stable molecules like water (H₂O) from a hydroxyl-substituted benzimidazole is a common fragmentation event. aip.org Analysis of these fragments helps to confirm the presence of specific functional groups and their locations on the benzimidazole scaffold.

Table 2: Potential Mass Spectrometric Fragments for this compound

m/z Value Possible Fragment Significance
[M]+Intact Molecular IonConfirms Molecular Weight
[M-NH₂]+Loss of Amino GroupIndicates presence of -NH₂
[M-OH]+Loss of Hydroxyl GroupIndicates presence of -OH
[M-H₂O]+Loss of WaterSuggests proximity of -OH and a proton

Note: This table represents hypothetical fragmentation. Actual fragmentation would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, the precise positions of all atoms can be determined, yielding detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com For this compound, a crystal structure would unambiguously confirm the substitution pattern on the benzene ring and the geometry of the imidazole ring. It would also reveal how the molecules pack in the crystal lattice, including any hydrogen bonding networks involving the amino and hydroxyl groups. researchgate.netsemanticscholar.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of a substituted benzimidazole will show characteristic absorption bands for the various functional groups. nih.gov

N-H Stretching: The N-H stretching vibrations of the amino group and the imidazole ring typically appear as one or more bands in the region of 3100-3500 cm⁻¹. rrpharmacology.ru

O-H Stretching: The O-H stretching of the hydroxyl group is usually a broad band in the region of 3200-3600 cm⁻¹.

C=C and C=N Stretching: The aromatic C=C and the C=N stretching vibrations of the imidazole ring are found in the 1450-1630 cm⁻¹ region. d-nb.info

C-N Stretching: The C-N stretching vibrations are typically observed in the 1250-1350 cm⁻¹ range. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Hydroxyl (-OH)O-H Stretch (broad)3200 - 3600
Imidazole (-NH)N-H Stretch3100 - 3300
Aromatic RingC=C Stretch1450 - 1600
Imidazole RingC=N Stretch1580 - 1630
C-NC-N Stretch1250 - 1350

Biological and Biochemical Research on 4 Amino 1h Benzo D Imidazol 5 Ol and Its Pharmacological Potential

Enzyme Inhibition Studies

Kinase Inhibition (e.g., Raf/MEK, BRAF, JNK)

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making the kinases within this cascade attractive targets for therapeutic intervention. Several studies have highlighted the potential of benzimidazole (B57391) derivatives as inhibitors of these kinases.

Notably, compounds incorporating the benzimidazole core have been developed as potent inhibitors of RAF kinases. For instance, compounds 18 and 27 have shown significant inhibitory activity against the B-RAFV600E oncogenic protein, with IC₅₀ values of 0.002 and 0.014 μmol/L, respectively. nih.gov These inhibitors were found to suppress the proliferation of melanoma cells harboring the B-RAFV600E mutation. nih.gov

Furthermore, Selumetinib, a non-ATP-competitive inhibitor of MEK1 and MEK2, features a benzimidazole structure. nih.gov It has an IC₅₀ of 14 nmol/L and works by disrupting the interaction of both ATP and the substrate with the enzyme. nih.gov Similarly, Binimetinib, another MEK1/2 inhibitor with a benzimidazole core, exhibits high selectivity with an IC₅₀ of 12 nmol/L. nih.gov The development of pan-RAF inhibitors like LY3009120, which also contains a benzimidazole moiety, has shown promise in preclinical models of RAS-mutant tumors. acs.org

The c-Jun N-terminal kinase (JNK) is another important target in cancer and inflammatory diseases. While specific data on 4-Amino-1H-benzo[d]imidazol-5-ol is limited, the broader class of benzimidazole derivatives has been explored for JNK inhibition.

Table 1: Inhibition of Kinases by Benzimidazole Derivatives

Compound/DrugTarget KinaseIC₅₀Reference
Compound 18B-RAFV600E0.002 µmol/L nih.gov
Compound 27B-RAFV600E0.014 µmol/L nih.gov
SelumetinibMEK1/214 nmol/L nih.gov
BinimetinibMEK1/212 nmol/L nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. mdpi.com Inhibiting these enzymes is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like homologous recombination. Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent PARP-1 inhibitors. nih.gov

Structure-activity relationship studies have led to the development of compounds with IC₅₀ values in the nanomolar range. mdpi.comnih.gov For example, compounds 10a and 11e have demonstrated strong potentiation of the cytotoxic effects of temozolomide (B1682018) in a xenograft tumor model. nih.gov Further research has yielded derivatives like 5cj and 5cp, which exhibit IC₅₀ values of approximately 4 nM against both PARP-1 and PARP-2, comparable to the well-known PARP inhibitor veliparib. mdpi.comnih.gov

Table 2: Inhibition of PARP by Benzimidazole Derivatives

CompoundTarget EnzymeIC₅₀Reference
Compound 5cjPARP-13.9 nM mdpi.com
Compound 5cjPARP-24.2 nM mdpi.com
Compound 5cpPARP-1~4 nM mdpi.comnih.gov
Compound 5cpPARP-2~4 nM mdpi.comnih.gov

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor in the brain. researchgate.netfrontiersin.org Inhibition of DAAO is being investigated as a potential therapeutic strategy for conditions like schizophrenia by increasing D-serine levels. researchgate.netfrontiersin.org

A series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones have been synthesized and evaluated as DAAO inhibitors. researchgate.netnih.gov The inhibitory potency of these compounds was found to be highly dependent on the substituents on the benzene (B151609) ring, with IC₅₀ values ranging from 70 nM to over 100 µM. researchgate.netnih.gov For instance, compound 5 was found to inhibit human and porcine DAAO with IC₅₀ values of 0.02 and 0.08 μM, respectively. nih.gov

Table 3: Inhibition of D-Amino Acid Oxidase by Benzimidazole Derivatives

CompoundTarget EnzymeIC₅₀Reference
Compound 5Human DAAO0.02 µM nih.gov
Compound 5Porcine DAAO0.08 µM nih.gov
Substituted 1-hydroxy-1H-benzo[d]imidazol-2(3H)-onesHuman and Porcine DAAO70 nM to >100 µM researchgate.netnih.gov

Urokinase-type Plasminogen Activator (uPA) Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a significant role in cancer invasion and metastasis through the degradation of the extracellular matrix. nih.govnih.gov Consequently, inhibiting uPA is a promising anti-cancer strategy. rcsb.org

Quantum biochemistry calculations have been used to understand the interaction between uPA and inhibitors, including 2-amino-5-hydroxybenzimidazole. nih.gov These studies have shown a good correlation between the calculated interaction energies and experimentally determined inhibitory activities. nih.gov Benzimidazole derivatives have been designed and synthesized as uPA inhibitors, with some compounds showing high potency and selectivity. researchgate.net

Lysine (B10760008) Demethylase (KDM) Inhibition

Lysine demethylases (KDMs) are epigenetic enzymes that remove methyl groups from histone lysine residues, thereby regulating gene expression. e-century.us The KDM4 subfamily is particularly implicated in the progression of cancers like prostate cancer. acs.org

A benzimidazole pyrazole (B372694) molecule was discovered to inhibit KDM4 isoforms. acs.org A benzyl-substituted variant of this inhibitor demonstrated improved potency in biochemical assays and was shown to be cell-permeable, leading to the death of prostate cancer cells at low micromolar concentrations. acs.org Further derivatives were created to understand the mechanism of action, suggesting that chelation of the active-site Fe²⁺ by the benzimidazole nitrogen atoms is important for inhibition. acs.org

Sortase A (SrtA) Inhibition

Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that anchors surface proteins, many of which are virulence factors, to the cell wall. rsc.orgpsu.edu Inhibiting SrtA is an attractive anti-virulence strategy as it is not essential for bacterial growth, potentially reducing the development of resistance. psu.edu

While direct studies on this compound are not prominent, the broader class of small molecules has been investigated. For instance, phosphinic peptidomimetics derived from the SrtA substrate sequence have been synthesized and shown to inhibit SrtA. nih.gov Natural products have also been identified as a source of SrtA inhibitors. psu.edu

Thromboxane (B8750289) Synthetase Inhibition

Thromboxane synthetase is an enzyme involved in the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. Inhibitors of this enzyme are of interest for cardiovascular and inflammatory conditions. While various imidazole (B134444) and benzimidazole derivatives have been investigated as thromboxane synthetase inhibitors, with some showing IC50 values in the nanomolar range, no specific data for this compound is available in the reviewed literature. nih.govnih.govmedchemexpress.comacs.org

Receptor Binding and Modulation Studies

Imidazoline (B1206853) Receptor Agonism

Imidazoline receptors are involved in the central regulation of blood pressure and other physiological processes. nih.gov Agonists of these receptors can have therapeutic applications. While some benzimidazole derivatives have been explored for their interaction with imidazoline receptors, specific studies detailing the agonistic activity of this compound at these receptors are not currently available. nih.govgoogle.com

Cysteinyl Leukotriene Receptor (CysLT2) Antagonism

Cysteinyl leukotrienes are inflammatory mediators, and their receptors (CysLT1 and CysLT2) are targets for treating asthma and other inflammatory diseases. nih.gov While the development of CysLT2 antagonists is an active area of research, and various heterocyclic compounds have been studied, there is no specific information linking this compound to CysLT2 receptor antagonism in the available literature. nih.govnih.govresearchgate.netpensoft.netresearchgate.net

Molecular Interactions with Androgen Receptors and Receptor Tyrosine Kinases (RTK)

Androgen receptors (AR) are crucial in prostate cancer, and their antagonists are a cornerstone of treatment. nih.govgoogle.comgoogle.com Similarly, receptor tyrosine kinases (RTKs) are key targets in oncology. nih.gov Many benzimidazole-containing compounds have been synthesized and evaluated as AR antagonists and RTK inhibitors. nih.govnih.gov However, specific molecular docking studies or binding assays for this compound with AR or RTKs have not been reported in the searched scientific literature.

In Vitro Biological Activity Evaluations

Anti-proliferative Effects on Cancer Cell Lines

The anti-proliferative activity of benzimidazole derivatives against various cancer cell lines is well-documented. rsc.orgnih.govirb.hrresearchgate.netd-nb.info These compounds can induce cell cycle arrest and apoptosis through various mechanisms. nih.govmdpi.com Despite the broad interest in this class of compounds, specific data, such as IC50 values for the anti-proliferative effects of this compound on specific cancer cell lines, could not be located.

Antibacterial and Antifungal Investigations

Derivatives of benzimidazole, a core component of this compound, have demonstrated notable antibacterial and antifungal activities. Studies have shown that certain benzimidazole derivatives exhibit significant efficacy against various bacterial and fungal strains.

For instance, one study highlighted a benzimidazole derivative that showed good antibacterial activity against E. coli and B. subtilis, with Minimum Inhibitory Concentrations (MIC) of 5.4 µM and 10.7 µM, respectively. d-nb.info Another derivative was particularly potent against S. aureus with a MIC of 12.4 µM. d-nb.info In the realm of antifungal activity, a different derivative displayed good activity against C. albicans (MIC = 5.4 µM), while another was highly effective against A. niger (MIC = 3.1 µM), showing more potency than the reference drug fluconazole. d-nb.info

The structural features of these derivatives play a crucial role in their antimicrobial efficacy. For example, the presence of a vinyl group between the benzimidazole amine and an N-benzylidene moiety, coupled with an electron-releasing group on the phenyl nucleus, was found to enhance antibacterial activity against E. coli. d-nb.info Conversely, an electron-donating group on the phenyl ring attached to an N-arylidene moiety, along with an electron-withdrawing group on a phenyl ring attached to a methanone (B1245722) moiety, improved both antibacterial and antifungal activities. d-nb.info

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound/Derivative Microorganism MIC (µM) Reference
Derivative 1 E. coli 5.4 d-nb.info
Derivative 1 B. subtilis 10.7 d-nb.info
Derivative 2 S. aureus 12.4 d-nb.info
Derivative 3 C. albicans 5.4 d-nb.info
Derivative 4 A. niger 3.1 d-nb.info
Norfloxacin (Reference) Various 4.7 d-nb.info
Fluconazole (Reference) A. niger 5.0 d-nb.info

Anti-mycobacterial Activity

The benzimidazole scaffold has also been a focal point in the search for new treatments for tuberculosis. Research into novel benzimidazole derivatives has yielded compounds with potent activity against Mycobacterium tuberculosis (Mtb).

In one study, several newly synthesized benzimidazole derivatives were screened for their activity against both the H37Rv strain and an isoniazid-resistant strain of Mtb. nih.gov Three compounds, in particular, demonstrated significant activity with MIC values below 0.2 µM against the H37Rv strain. nih.gov The most active compound, a complex derivative, recorded a MIC of 0.112 µM against Mtb H37Rv and 6.12 µM against the isoniazid-resistant strain. nih.govresearchgate.net

Structure-activity relationship studies indicated that the presence of electron-withdrawing groups, especially halogen substitutions at the 4-position of the phenyl ring, significantly enhanced anti-mycobacterial activity. nih.gov Conversely, derivatives with electron-donating groups like dihydroxyl and methoxyl showed only moderate inhibitory activity. nih.gov

Table 2: Anti-mycobacterial Activity of Benzimidazole Derivatives

Compound M. tuberculosis Strain MIC (µM) Reference
Derivative 5g H37Rv 0.112 nih.govresearchgate.net
Derivative 5g INH-Resistant 6.12 nih.govresearchgate.net
Derivative 5d H37Rv 0.135 nih.gov
Derivative 5d INH-Resistant 16.25 nih.gov
Derivative 5b H37Rv 0.195 nih.gov
Derivative 5b INH-Resistant 24.12 nih.gov

Anti-inflammatory and Analgesic Research at the Molecular/Cellular Level

Benzimidazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. mdpi.com Some of these compounds have shown significant effects at the molecular and cellular levels. For example, certain 2-substituted benzimidazole derivatives have demonstrated promising analgesic and anti-inflammatory properties. nih.gov

Research has also explored the synthesis of novel benzimidazole derivatives with the aim of developing potent cyclooxygenase (COX) inhibitors. researchgate.net Many of these newly synthesized compounds exhibited exceptionally high in vivo anti-inflammatory activity, with some showing high affinity and selectivity for the COX-2 isozyme. researchgate.net Additionally, 4,5-dihydro-1H-imidazole derivatives have been studied for their anti-inflammatory and analgesic properties. mdpi.com Sesamol, a natural antioxidant with anti-inflammatory characteristics, has also been a subject of interest in this context. pensoft.net

Neuroprotective Effects (e.g., against amyloid-beta induced neurotoxicity in primary neurons)

The potential neuroprotective effects of benzimidazole derivatives are an active area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. The accumulation of amyloid-beta (Aβ) peptides is a key factor in the pathology of Alzheimer's disease, leading to neurotoxicity. mdpi.com

Studies have explored the development of JNK3 inhibitors based on a 6-dihydroxy-1H-benzo[d]imidazole scaffold. mdpi.com One such derivative demonstrated significant neuroprotective effects against Aβ-induced neuronal cell death. mdpi.com This compound also exhibited high inhibitory activity against JNK3 with excellent selectivity over other protein kinases. mdpi.com Other research has focused on peptides that can inhibit Aβ aggregation and reduce its associated neurotoxicity in primary neurons. nih.gov

Effects on Cell Signaling Pathways (e.g., MAPK cascade, ERK phosphorylation)

The mitogen-activated protein kinase (MAPK) cascade, which includes the Ras-Raf-MEK-ERK signaling pathway, is crucial for regulating cell functions like proliferation and apoptosis. researchgate.net Dysregulation of this pathway is implicated in various diseases, including cancer. google.com

Benzimidazole derivatives have been shown to interact with and modulate these signaling pathways. For instance, some 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one analogues have been identified as potent inhibitors of receptor tyrosine kinases involved in the MAPK pathway. sci-hub.se The antiproliferative effect of one such compound was linked to the reduction of VEGF-mediated KDR/VEGFR-2 and ERK phosphorylation in endothelial cells. sci-hub.se Other research has focused on developing benzimidazole derivatives as inhibitors of specific kinases within the MAPK cascade, such as V600E BRAF. nih.gov

Inhibition of Pyocyanin (B1662382) Production in Bacterial Strains

Pyocyanin is a virulence factor produced by Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections. The production of pyocyanin is regulated by the pqs quorum-sensing system. mdpi.com

Research has led to the discovery of 1H-benzo[d]imidazole-based inhibitors of the PqsR receptor, a key component of the pqs system. acs.orgnih.gov Several of these inhibitors have been shown to significantly reduce pyocyanin production in P. aeruginosa. acs.orgnih.gov For example, some of the most active PqsR inhibitor analogues were found to inhibit pyocyanin production by over 50%. acs.org Two specific inhibitors, 6f and 6g, were able to reduce pyocyanin production by approximately 80%. acs.org Further investigation showed that compound 6f could inhibit pyocyanin production in various strains of P. aeruginosa. acs.org

In Vivo (Non-Human) Pharmacological Investigations

While much of the research on this compound and its derivatives has been conducted at the in vitro and cellular levels, some studies have progressed to in vivo non-human models.

For instance, a potent 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one analogue, which demonstrated favorable in vitro properties as a multi-kinase inhibitor, was selected for further development and has undergone phase I clinical trials. sci-hub.se In another study, a benzimidazole derivative with anti-mycobacterial activity was evaluated in vivo, although specific details of the non-human model were not provided in the available text. Furthermore, the in vivo anti-inflammatory activity of novel benzimidazole derivatives has been assessed using the carrageenan-induced rat paw edema model, with many compounds showing significant activity. researchgate.net

Animal Model Studies: Investigating Antihyperglycemic Activity

The potential of benzimidazole derivatives as antihyperglycemic agents has been explored in various preclinical studies. One area of focus has been their efficacy in alloxan-induced diabetic rat models. Alloxan is a chemical that selectively destroys insulin-producing pancreatic β-cells, leading to hyperglycemia.

Research has shown that certain benzimidazole derivatives can significantly lower blood glucose levels in these models. nih.govresearchgate.net For instance, derivatives of benzimidazole linked to ursodeoxycholic acid, arginine, and histidine have demonstrated notable sugar-lowering activity. nih.govresearchgate.net The observed antihyperglycemic effect in these studies highlights the potential of the benzimidazole scaffold in the development of new treatments for diabetes mellitus. nih.govresearchgate.netnih.govsemanticscholar.org While the specific compound this compound was not the direct subject of these particular studies, the findings for related benzimidazole derivatives underscore the therapeutic promise of this chemical class in managing hyperglycemia. nih.govresearchgate.net

Tumor Growth Suppression in Xenograft Models

The anticancer properties of benzimidazole derivatives have been a significant area of investigation, with numerous studies demonstrating their ability to inhibit tumor growth in non-human xenograft models. These models, where human tumor cells are implanted into immunocompromised animals, are crucial for evaluating the in vivo efficacy of potential cancer therapeutics.

Several novel benzimidazole derivatives have shown promise in suppressing tumor growth. For example, a derivative bearing a pyrolidine side chain, in combination with a low dose of sorafenib, significantly inhibited tumor growth in a human liver cancer (HuH7) xenograft model. rsc.org This combination therapy also led to a decrease in the expression of key hepatocellular carcinoma markers. rsc.org Similarly, other benzimidazole-based compounds have demonstrated the ability to impede tumor growth in various xenograft models, including those for breast and colon cancer. nih.govacs.org The mechanisms behind this tumor suppression are often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The development of potent and selective drug candidates relies heavily on understanding the relationship between a molecule's structure and its biological activity. Structure-Activity Relationship (SAR) studies are instrumental in identifying the key structural features required for a desired pharmacological effect and in guiding the design of improved analogs.

Elucidation of Essential Structural Elements for Potency

SAR studies on benzimidazole derivatives have revealed several structural elements that are crucial for their pharmacological potency. For instance, in the context of receptor tyrosine kinase inhibition, the presence of specific hydrogen bond donors on the benzimidazole and hydroquinolin-2-one rings was found to be critical for activity. sci-hub.se Methylation of these hydrogen bond donors resulted in a significant loss of potency. sci-hub.se The substitution pattern on the benzimidazole core, particularly at the N-1, C-2, and C-5(6) positions, has also been shown to have a strong impact on biological activity. researchgate.net These findings provide a roadmap for medicinal chemists to design more effective compounds by focusing on the preservation and optimization of these essential structural motifs.

Design and Evaluation of Substituted Analogs

Building upon the insights from SAR studies, researchers have designed and synthesized a wide array of substituted benzimidazole analogs to enhance their therapeutic properties. These modifications often involve the introduction of various functional groups at different positions of the benzimidazole scaffold.

The synthesis of these analogs can be complex, sometimes requiring multi-step reaction sequences. sci-hub.se For example, introducing amino-linked substituents at the 5'-position of the benzimidazole ring has been achieved through the reaction of 2-nitro-5-fluoroaniline with amines. sci-hub.se The subsequent evaluation of these analogs has led to the discovery of compounds with improved potency and selectivity. For instance, a 1-methyl-1H-benzo[d]imidazol-2-amine derivative demonstrated a significant enhancement in activity compared to its parent compound in inhibiting the PqsR protein in P. aeruginosa. acs.org The systematic design and evaluation of such analogs are a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. nih.govmdpi.com

Strategic Modifications for Enhanced Efficacy

Strategic modifications can involve various approaches. For example, to improve the efficacy of benzimidazole-based inhibitors, researchers have explored hybridizing the benzimidazole scaffold with other pharmacologically active fragments. acs.org In other cases, the introduction of specific substituents, such as a benzyl (B1604629) group, has been shown to improve the potency of benzimidazole pyrazole inhibitors of lysine demethylase enzymes. acs.org These modifications are guided by a deep understanding of the target's binding site and the interactions between the inhibitor and the target protein. acs.org The successful application of these strategies has led to the identification of clinical candidates with promising in vitro and in vivo properties. sci-hub.se

Emerging Academic Applications and Future Research Directions

Development of 4-Amino-1H-benzo[d]imidazol-5-ol as Chemical Probes in Biological Systems

The unique structure of this compound, featuring both amino and hydroxyl groups on the benzene (B151609) ring, makes it an intriguing candidate for the development of chemical probes. These functional groups can be modified to attach fluorophores or other reporter molecules, enabling the visualization and tracking of biological processes. For instance, benzimidazole (B57391) derivatives are being investigated for their potential as luminescent probes in cell biology to detect reactive oxygen species. medchemexpress.com

The inherent biological activity of the benzimidazole core is a key factor. Benzimidazole derivatives have been studied for their ability to interact with various biomolecules, including enzymes and receptors. ontosight.ai This suggests that this compound-based probes could be designed to target specific cellular components or pathways. Research is ongoing to synthesize and evaluate novel benzimidazole derivatives as inhibitors for enzymes like sphingosine (B13886) kinase 1 (SphK1), which is a target in cancer therapy. nih.gov

Exploration of Benzimidazole Scaffolds in Novel Material Science Precursors

The versatility of the benzimidazole scaffold extends beyond biological applications into the realm of material science. consensus.appcolab.wsdoaj.org Benzimidazole derivatives are being explored as precursors for the synthesis of novel materials with unique electronic and optical properties. The aromatic nature of the benzimidazole ring system, coupled with the potential for extensive hydrogen bonding and π-π stacking, makes these compounds suitable building blocks for self-assembling materials and organic semiconductors.

The applications of benzimidazoles in material science are diverse and include their use in the development of:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of certain benzimidazole derivatives make them candidates for use as emitters or host materials in OLEDs.

Polymers: Benzimidazole-containing polymers are known for their high thermal stability and mechanical strength, making them suitable for applications in demanding environments.

Corrosion Inhibitors: The ability of benzimidazoles to adsorb onto metal surfaces and form protective films makes them effective corrosion inhibitors.

Novel Catalyst and Ligand Development in Organic Synthesis

In the field of organic synthesis, benzimidazole derivatives are gaining attention as versatile ligands for various metal-catalyzed reactions. medchemexpress.com The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal centers, and the substituents on the benzimidazole scaffold can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes. This allows for the development of highly selective and efficient catalysts for a wide range of organic transformations.

Several studies have highlighted the use of benzimidazole-based ligands in catalysis. For instance, novel catalysts such as H2SO4@HTC, SBA-15-Ph-PrSO3H, and sulfonated cobalt ferrite (B1171679) solid acid catalysts have been employed in the preparation of benzimidazole derivatives. rasayanjournal.co.in The development of new catalytic systems often focuses on green chemistry principles, utilizing reusable catalysts and environmentally friendly reaction conditions. nih.govmdpi.com Research has demonstrated the use of zinc boron nitride (Zn-BNT) as a reusable catalyst for the synthesis of benzimidazoles under microwave conditions. nih.gov

Interdisciplinary Research Opportunities for Benzimidazole Derivatives

The broad spectrum of activities associated with benzimidazole derivatives creates numerous opportunities for interdisciplinary research. wisdomlib.orgresearchgate.net The intersection of chemistry, biology, and materials science is particularly fertile ground for innovation. For example, the development of new anticancer agents based on the benzimidazole scaffold requires a collaborative effort between synthetic chemists, pharmacologists, and molecular biologists. wisdomlib.orgthesciencein.org

Key areas for interdisciplinary research include:

Drug Discovery: Designing and synthesizing novel benzimidazole derivatives with improved efficacy and reduced side effects for treating a variety of diseases, including cancer, microbial infections, and neurodegenerative disorders. wisdomlib.orgmdpi.com

Biomaterials: Creating new biocompatible and biodegradable materials based on benzimidazole polymers for applications in tissue engineering and drug delivery.

Sensors: Developing sensitive and selective sensors for the detection of biologically important analytes or environmental pollutants using benzimidazole-based fluorescent probes.

Identification of Knowledge Gaps and Future Research Avenues in this compound Research

Despite the significant progress in benzimidazole research, there are still knowledge gaps and promising avenues for future investigation, particularly concerning this compound.

Identified Knowledge Gaps Proposed Future Research Directions
Limited studies on the specific biological targets of this compound and its derivatives.Conduct high-throughput screening and proteomics studies to identify the protein binding partners of this compound.
The full potential of this compound as a precursor in material science is yet to be explored.Synthesize and characterize novel polymers and coordination complexes derived from this compound and evaluate their properties.
The structure-activity relationships (SAR) for the catalytic activity of its metal complexes are not well-established.Perform systematic studies on the effect of substituents on the benzimidazole ring on the catalytic performance in various organic reactions.
Lack of in-depth studies on the metabolic pathways and potential toxicity of this compound.Conduct comprehensive in vitro and in vivo studies to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Future research should focus on a more detailed exploration of the chemical space around the this compound scaffold. This includes the synthesis of a wider range of derivatives with diverse substituents to systematically investigate their structure-activity relationships across different applications. Furthermore, computational modeling and theoretical studies can provide valuable insights into the properties and potential applications of these compounds, guiding experimental efforts. thesciencein.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-Amino-1H-benzo[d]imidazol-5-ol and its derivatives?

  • Methodological Answer : A typical approach involves cyclization reactions of substituted benzene precursors with nitrile or amine reagents under acidic or basic conditions. For example, amidine intermediates can react with ketones to form imidazole cores, as demonstrated in the synthesis of structurally related imidazol-5-one derivatives via base-promoted cyclization . Modifications at the 4-amino position may require protective group strategies (e.g., Boc protection) to prevent side reactions during functionalization.

Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for benzimidazole protons) and the amino group (δ ~5.0 ppm, broad singlet). The imidazole ring protons often show distinct splitting due to tautomerism .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). Fragmentation patterns should align with the loss of functional groups (e.g., –NH₂ or –OH) .
    • Reference : Similar characterization workflows for methyl-substituted benzimidazole derivatives are detailed in .

Q. What challenges arise in achieving high purity for this compound, and how are they addressed?

  • Methodological Answer : Common impurities include regioisomers or unreacted precursors. Reverse-phase HPLC with UV detection (λ ~254 nm) is effective for purity assessment. Recrystallization from dimethylformamide (DMF)/methanol mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) can resolve these issues .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and tautomeric equilibria. For instance, the Colle-Salvetti correlation-energy formula, adapted for electron density functionals, can estimate charge distribution and reactivity sites . These predictions guide experimental design for functionalization or doping studies.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks often arise from polymorphism or solvent inclusion. Using SHELXL for refinement:

  • Apply TWIN commands for twinned crystals.
  • Use restraints for disordered solvent molecules.
  • Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
    • Case Study : SHELX-proven protocols for small-molecule refinement are critical for resolving ambiguities in imidazole-based structures .

Q. How does tautomerism in the imidazole ring affect the biological activity of this compound derivatives?

  • Methodological Answer : Tautomeric states (e.g., 1H vs. 3H forms) alter hydrogen-bonding capacity and binding affinity. To study this:

  • Perform pH-dependent ¹H NMR to identify dominant tautomers.
  • Use X-ray crystallography to determine protonation states in co-crystals with target proteins.
  • Compare activity data (e.g., IC₅₀) across tautomer-stabilizing conditions .

Q. What experimental and computational approaches reconcile conflicting spectral data for amino-substituted benzimidazoles?

  • Methodological Answer :

  • Experimental : Variable-temperature NMR or deuterium exchange experiments clarify dynamic processes (e.g., amino group rotation).
  • Computational : Molecular dynamics simulations (e.g., Gaussian or ORCA) model conformational flexibility and predict spectral shifts .
    • Example : Discrepancies in IR carbonyl stretches for imidazol-5-ones were resolved by correlating DFT-calculated vibrational modes with experimental data .

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